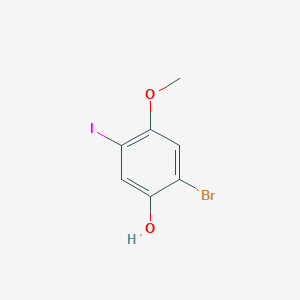

5-Iodo-2-bromo-4-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-iodo-4-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO2/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYMGFJMOVRPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 2 Bromo 4 Methoxyphenol

Strategies for Regioselective Halogenation of Phenolic Substrates

The hydroxyl and methoxy (B1213986) groups of a 4-methoxyphenol (B1676288) precursor are ortho-, para-directing and activating, making the benzene (B151609) ring highly susceptible to electrophilic substitution. savemyexams.com This inherent reactivity necessitates carefully designed strategies to achieve the desired 2,5-dihalogenation pattern.

Directed Bromination and Iodination Approaches

The directing effects of the hydroxyl and methoxy groups on the phenol (B47542) ring typically guide incoming electrophiles to the 2, 4, and 6 positions. savemyexams.com In the case of 4-methoxyphenol, the para position is already occupied by the methoxy group, thus directing substitution to the positions ortho to the hydroxyl and methoxy groups.

Electrophilic bromination of phenols can be achieved using reagents like N-bromosuccinimide (NBS). beilstein-journals.orgwku.edu Similarly, iodination can be carried out using N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA). worktribe.com The challenge lies in controlling the sequence and position of the halogen introduction to yield the specific 2-bromo-5-iodo isomer. The relative reactivity of the positions ortho to the hydroxyl and methoxy groups can be influenced by steric hindrance and the electronic effects of the directing groups.

Sequential Halogenation Protocols and Orthogonal Protecting Group Strategies

A common approach to synthesizing polysubstituted aromatic compounds is through sequential halogenation. This involves a stepwise introduction of the halogen atoms, often utilizing protecting groups to control regioselectivity. For instance, a more reactive halogen, such as bromine, might be introduced first. Following this, a second halogenation step would introduce iodine. The order of these steps is critical and can significantly impact the final product and yield.

The use of protecting groups can be instrumental in achieving the desired substitution pattern. For example, a tetrafluoropyridyl (TFP) group can be used to protect the phenolic hydroxyl. worktribe.com This protecting group can alter the electronic properties and steric environment of the substrate, thereby influencing the regiochemical outcome of subsequent halogenation reactions. After the desired halogenation is achieved, the protecting group is removed to yield the final product.

Catalyst-Mediated Halogenation Methods

Catalyst-mediated halogenation offers another avenue for controlling the regioselectivity of these reactions. Transition metals like copper have been shown to catalyze the C-H halogenation of phenols. beilstein-journals.orgd-nb.infomdpi.com For example, copper(II) catalysts can be used with lithium halides as the halogen source to achieve selective chlorination and bromination. d-nb.info The mechanism is thought to involve the formation of a phenoxy radical, which then reacts with the halide. beilstein-journals.orgd-nb.info

Organocatalytic methods have also been developed for the ortho-selective halogenation of phenols. researchgate.netacs.org For instance, certain ammonium (B1175870) salts can catalyze the ortho-chlorination of phenols with high selectivity. scientificupdate.com While these methods have been primarily demonstrated for chlorination, the principles could potentially be adapted for bromination and iodination, providing a pathway to control the initial halogenation step.

Precursor Synthesis and Anisole-Based Functional Group Interconversions

The synthesis of 5-iodo-2-bromo-4-methoxyphenol is intrinsically linked to the availability and derivatization of its precursor, 4-methoxyphenol and its analogues.

Derivatization of 4-Methoxyphenol Analogues

The starting material, 4-methoxyphenol, can be synthesized through various methods, including the etherification of hydroquinone (B1673460). core.ac.uk Once obtained, it serves as the foundational scaffold for subsequent halogenation reactions. The reactivity of 4-methoxyphenol towards electrophilic substitution is high due to the electron-donating nature of both the hydroxyl and methoxy groups. savemyexams.com

In some synthetic strategies, it may be advantageous to begin with a derivative of 4-methoxyphenol where other functional groups are present. These groups can later be converted to the desired hydroxyl or methoxy functionalities after the halogenation steps are complete.

Acetylation and Deacetylation for Hydroxyl Protection in Multi-Step Syntheses

In multi-step syntheses, the protection of the phenolic hydroxyl group is often a crucial step to prevent unwanted side reactions. mdpi.comscispace.comconicet.gov.ar Acetylation is a common method for protecting hydroxyl groups, converting the phenol to a phenyl acetate (B1210297). mdpi.comresearchgate.net This can be achieved using acetic anhydride (B1165640), often in the presence of a catalyst. mdpi.comconicet.gov.ar

The acetyl group is generally stable under various reaction conditions but can be readily removed (deacetylation) to regenerate the hydroxyl group when needed. researchgate.net This strategy of protection and deprotection allows for greater control over the synthetic sequence, ensuring that the halogenation reactions occur at the desired positions without interference from the reactive phenolic proton.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical determinant in the halogenation of phenolic compounds. The polarity and proticity of the solvent can significantly influence the reaction rate and the position of halogen substitution.

In the context of halogenating 4-methoxyphenol derivatives, the solvent's role is multifaceted. For instance, in visible-light-induced photoredox catalysis for the bromination of 4-methoxyphenol, the reaction efficiency was found to be highly dependent on the solvent. beilstein-journals.org While solvents like DMF, MeOH, THF, CH₂Cl₂, EtOAc, and 1,4-dioxane (B91453) did not yield good results, acetonitrile (B52724) (CH₃CN) proved to be effective. beilstein-journals.org The highest yield was achieved when the reaction was conducted in CH₃CN open to the air. beilstein-journals.org

The effect of the solvent is not limited to yield; it also impacts the reaction mechanism. In non-polar solvents, the Hydrogen Atom Transfer (HAT) mechanism is often favored for antioxidant activity of methoxyphenols. researchgate.net Conversely, an increase in solvent polarity enhances the contribution of the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism. researchgate.net This highlights the importance of the reaction medium in directing the chemical pathway.

Theoretical investigations into the effects of solvent polarity on halogenated benzimidazole (B57391) derivatives further underscore the importance of the solvent environment. researchgate.net While halogenation itself had a less significant effect than solvent polarization on the excited state intramolecular proton transfer (ESIPT), the interplay between the two is crucial for designing fluorescent sensors. researchgate.net

Table 1: Effect of Solvent on the Bromination of 4-Methoxyphenol

| Solvent | Yield (%) |

|---|---|

| DMF | Low |

| MeOH | Low |

| THF | Low |

| CH₂Cl₂ | Low |

| EtOAc | Low |

| CH₃CN | 78 |

| CH₃CN (open to air) | 94 |

Data sourced from a study on visible-light photoredox catalysis. beilstein-journals.org

Temperature and Pressure Control in Halogenation Processes

Temperature and pressure are fundamental parameters in controlling the outcome of halogenation reactions. The sulfonation of phenol, a related reaction, demonstrates this principle clearly. At 25°C, the ortho-substituted product is predominant, whereas at 100°C, the para-substituted product is the major product, indicating thermodynamic control at higher temperatures. uomustansiriyah.edu.iqquora.com

In the production of polyhalogenated phenols from polyhalogenated anilines via diazotization and hydrolysis, temperature control is critical. The hydrolysis of the diazonium salt is preferably carried out at temperatures between 110°C and 160°C, with an optimal range of 120°C to 150°C. google.com The reaction time, typically around 4 to 5 hours, is also dependent on the reaction temperature. google.com

Pressure also plays a role, particularly in reactions involving gaseous reagents or by-products. For instance, the Kolbe-Schmitt reaction, which involves the carboxylation of sodium phenoxide, is conducted under pressure with carbon dioxide. uomustansiriyah.edu.iqnextgurukul.in

Identification and Mitigation of By-product Formation

The synthesis of polyhalogenated phenols is often complicated by the formation of undesired by-products. The strong activating effect of the hydroxyl group in phenols directs electrophilic substitution to the ortho and para positions, which can lead to a mixture of mono-, di-, and tri-substituted products depending on the reaction conditions. uomustansiriyah.edu.iq

For instance, the bromination of phenol with an aqueous bromine solution typically results in the substitution of all available ortho and para positions. uomustansiriyah.edu.iq To achieve monobromination, the reaction must be carried out at extremely low temperatures in a non-polar solvent like carbon disulfide. uomustansiriyah.edu.iq

In the synthesis of 2-bromo-5-iodo-4-methoxyphenol, potential by-products could include isomers with different substitution patterns or products with varying degrees of halogenation. The starting material, 4-methoxyphenol, has two open ortho positions and one para position relative to the hydroxyl group. The methoxy group also influences the substitution pattern. Careful selection of halogenating agents and reaction conditions is necessary to favor the desired 2-bromo-5-iodo substitution.

A patent for the synthesis of 5-Bromo-2-methoxyphenol describes a multi-step process involving the protection of the phenolic hydroxyl group with acetic anhydride, followed by bromination with bromine catalyzed by iron powder, and finally deacetylation. chemicalbook.com This protection-deprotection strategy is a common method to control regioselectivity and prevent unwanted side reactions on the hydroxyl group.

Purification and Isolation Techniques for Polyhalogenated Phenolic Compounds

The purification of polyhalogenated phenolic compounds from complex reaction mixtures is a critical step to obtain a product of high purity. A variety of chromatographic and extraction techniques are employed for this purpose.

Solvent extraction is a fundamental technique for the initial separation of the desired product. In the synthesis of polyhalogenated phenols via hydrolysis of diazonium salts, solvent extraction is described as the most preferable method for isolation. google.com

For more refined purification, various forms of chromatography are utilized. High-performance liquid chromatography (HPLC) is a preferred method for the separation and quantification of polyphenolics. bibliotekanauki.plnih.gov Reversed-phase HPLC (RP-HPLC) is a commonly used mode for this purpose. nih.gov

Column chromatography over silica (B1680970) gel is another widely used technique. For example, in the synthesis of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, the product was purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent. mdpi.com

For complex mixtures, especially those derived from natural product extracts, more advanced techniques may be necessary. High-speed counter-current chromatography (HSCCC) has been successfully used for the separation and purification of polyphenols. bibliotekanauki.pl Gel permeation chromatography (GPC) is another effective method for removing lipid interferences from extracts containing phenolic compounds. researchgate.net

In some cases, a combination of methods is employed. For instance, the purification of polyphenols from apple pomace extract was achieved by combining gel chromatography with HSCCC. bibliotekanauki.pl Another approach involves the use of solid-phase extraction (SPE) followed by GPC. researchgate.net

The choice of purification method depends on the specific properties of the target compound and the nature of the impurities. For polyhalogenated phenols, a multi-step purification protocol involving extraction and multiple chromatographic steps is often necessary to achieve the desired level of purity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Methoxyphenol |

| 2-bromo-4-methoxyphenol (B98834) |

| 3-bromo-4-methoxyphenol |

| 2,4,6-tribromophenol |

| 2-bromo-5-iodobenzyl alcohol |

| 2-bromo-4-iodotoluene |

| 5-Bromo-2-methoxyphenol |

| o-methoxyphenol |

| 2-bromo-2-(methoxy(phenyl)methyl)malononitrile |

| 2-iodo-2-(methoxy(phenyl)methyl)malononitrile |

| 2-nitrophenol |

| 4-nitrophenol |

| 2,4,6-trinitrophenol |

| o-phenol sulphonic acid |

| p-phenol sulphonic acid |

| salicylic acid |

| 1,3-diphenoxy-2-propanol |

| 3-phenoxy-1,2-epoxypropane |

| 1-chloro-2-hydroxy-3-phenoxypropane |

| 2-(2-bromo-5-iodo-4-methoxyphenyl)-1H-quinazolin-4-one |

| 2-bromo-5-iodo-1,4-benzoquinone |

| 2-bromo-5-methoxybenzoic acid |

| m-methoxybenzoic acid |

| 2-bromo-4,5-dimethoxybenzaldehyde |

| veratraldehyde |

| 4-Bromo-2-methoxyphenol |

| 3-iodo-4-methoxyphenol |

| 1-bromo-2,5-dimethoxybenzene |

| 1-bromo-4-iodo-2,5-dimethoxybenzene |

| 3-iodo-4-methoxyphenyl 4-methylbenzenesulfonate |

Advanced Spectroscopic and Crystallographic Characterization of 5 Iodo 2 Bromo 4 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Methoxy (B1213986) Resonances

For 5-Iodo-2-bromo-4-methoxyphenol, the introduction of an iodine atom at the C5 position significantly simplifies the aromatic region. The protons at C3 and C6 would be the only ones remaining on the aromatic ring. The proton at C6 is expected to be a singlet due to the absence of adjacent protons. The proton at C3 would also appear as a singlet. The chemical shifts can be estimated based on additive substituent effects, where the iodine atom will exert a deshielding effect on the neighboring protons. The phenolic hydroxyl proton will appear as a broad singlet, with its chemical shift being dependent on concentration and solvent. The methoxy group protons are expected to remain as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~ 7.2 | s |

| H-6 | ~ 7.5 | s |

| OCH₃ | ~ 3.8 | s |

Note: Predicted values are based on the analysis of similar compounds and established substituent effects. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Aromatic and Substituent Carbon Connectivity

Similar to the ¹H NMR, the ¹³C NMR spectrum of this compound can be estimated. The known ¹³C NMR data for 2-bromo-4-methoxyphenol (B98834) shows signals at approximately δ 153.8, 146.5, 116.9, 116.3, 115.4, 109.9, and 56.0. beilstein-journals.org The introduction of iodine at C5 will cause the C5 signal to appear at a very low field (typically around 80-90 ppm) due to the heavy atom effect. The other carbon signals will also be shifted based on the electronic effects of the iodine substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~ 150 |

| C-2 | ~ 112 |

| C-3 | ~ 118 |

| C-4 | ~ 155 |

| C-5 | ~ 85 |

| C-6 | ~ 135 |

Note: Predicted values are based on the analysis of similar compounds and established substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Spectroscopic Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Although specific 2D NMR data is unavailable, the expected correlations can be described based on the structure of this compound.

COSY (Correlation Spectroscopy): In a COSY spectrum, no cross-peaks would be expected between the aromatic protons H-3 and H-6 as they are not on adjacent carbons and are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between the protons and the carbons they are attached to. We would expect to see cross-peaks for C-3/H-3, C-6/H-6, and the methoxy carbon and its protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for confirming the substitution pattern by showing correlations between protons and carbons over two or three bonds. Expected key correlations would include:

The methoxy protons showing a cross-peak to C-4.

The H-3 proton showing correlations to C-1, C-2, C-4, and C-5.

The H-6 proton showing correlations to C-1, C-2, C-4, and C-5.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. While an experimental spectrum is not available for consultation, the expected vibrational frequencies can be tabulated based on known data for similar molecules. researchgate.net

Table 3: Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching, H-bonded | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methoxy) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-O (Methoxy) | Asymmetric Stretching | 1230 - 1270 |

| C-O (Methoxy) | Symmetric Stretching | ~ 1030 |

| C-O (Phenol) | Stretching | 1180 - 1260 |

| C-Br | Stretching | 500 - 600 |

Raman Spectroscopy

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the carbon-halogen bonds.

Table 4: Predicted Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=C (Aromatic) | Ring Breathing | ~ 1000 |

| C=C (Aromatic) | Stretching | 1550 - 1610 (strong) |

| C-Br | Stretching | 500 - 600 (strong) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for the characterization of this compound. It provides data on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is critical for confirming its identity and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with high precision. This technique can differentiate between compounds with the same nominal mass but different elemental compositions. The exact mass measurement allows for the confident determination of the elemental formula. For this compound (C₇H₆BrIO₂), the calculated monoisotopic mass is 327.8596 Da. An HRMS analysis would be expected to yield a measured mass that is in close agreement with this theoretical value, typically within a few parts per million (ppm).

The presence of bromine and iodine isotopes (⁷⁹Br, ⁸¹Br, and ¹²⁷I) results in a characteristic isotopic pattern for the molecular ion peak, which further aids in its identification.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound [C₇H₆BrIO₂] This table is generated based on theoretical calculations and represents the expected output from a high-resolution mass spectrometer.

| Mass (Da) | Relative Abundance (%) | Isotopic Composition |

| 327.8596 | 100.00 | ¹²C₇¹H₆⁷⁹Br¹²⁷I¹⁶O₂ |

| 328.8629 | 8.08 | ¹³C¹²C₆¹H₆⁷⁹Br¹²⁷I¹⁶O₂ |

| 329.8566 | 97.87 | ¹²C₇¹H₆⁸¹Br¹²⁷I¹⁶O₂ |

| 330.8600 | 7.91 | ¹³C¹²C₆¹H₆⁸¹Br¹²⁷I¹⁶O₂ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. In the context of this compound, GC-MS is instrumental for assessing the purity of a synthesized batch. It can effectively separate the target compound from starting materials, by-products, and other impurities. The retention time from the gas chromatograph provides one level of identification, while the mass spectrum from the detector offers definitive structural information.

Analysis of related compounds, such as 2-bromo-4-methoxyphenol, by GC-MS shows characteristic fragmentation patterns that can be compared to identify impurities in a sample of this compound. nih.gov For instance, the GC-MS analysis of wine extracts has successfully identified related compounds like 2-bromo-4-methylphenol, demonstrating the technique's sensitivity in complex matrices. nih.gov The mass spectrum of this compound would be expected to show a molecular ion peak and fragment ions corresponding to the loss of functional groups such as methyl (–CH₃), bromo (–Br), and iodo (–I) moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing compounds that are not suitable for GC-MS due to low volatility or thermal instability. It is frequently used to monitor the progress of chemical reactions and to analyze the composition of complex mixtures. google.com For the synthesis of this compound, LC-MS can provide real-time information on the consumption of reactants and the formation of the product and any intermediates or by-products. google.comsynhet.com

Vendors of related chemical precursors, such as 2-bromo-5-iodo-4-methoxybenzaldehyde, often provide LC-MS data to certify the purity of their materials. bldpharm.com This underscores the importance of the technique in quality control. An LC-MS analysis of a reaction mixture containing this compound would involve separating the components on an HPLC column (e.g., a C18 reversed-phase column) followed by detection with a mass spectrometer, allowing for the identification of each component based on its retention time and mass spectrum. nih.govrsc.org

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Crystal Packing Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity of atoms and the stereochemistry of the molecule. Furthermore, it reveals how individual molecules pack together in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and halogen bonding.

Obtaining a single crystal of sufficient size and quality is the most critical and often the most challenging step for SCXRD analysis. muohio.edu For halogenated phenols, several strategic methods can be employed for crystal growth:

Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. researchgate.net The choice of solvent is crucial; solvents that facilitate hydrogen bonding may aid in the crystallization of phenols. muohio.edu

Solvent Diffusion: This technique involves layering a solution of the compound with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting gradual crystallization at the interface. muohio.edu

Thermal Gradient Methods: Applying a temperature gradient to a saturated solution can induce crystallization. This includes slow cooling of a saturated solution, which decreases the solubility of the compound and leads to crystal formation. muohio.edumdpi.com

For complex organic molecules, screening a wide range of solvents and conditions is often necessary to find the optimal parameters for growing X-ray quality crystals. hamptonresearch.com The presence of heavy atoms like bromine and iodine in this compound can be advantageous for the diffraction experiment, but may also influence the crystal packing through halogen bonding.

Once a suitable crystal is obtained and diffracted, the resulting data are used to determine the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the smallest repeating unit of the crystal) and the space group, which describes the symmetry elements within the crystal. researchgate.net This information is fundamental to solving the crystal structure. While specific experimental data for this compound is not publicly available, a hypothetical dataset illustrates the type of information obtained from an SCXRD experiment. Many organic molecules crystallize in common space groups such as the monoclinic P2₁/c or the triclinic P-1. researchgate.netscience.gov

Table 2: Hypothetical Crystallographic Data for this compound This table presents a plausible, though hypothetical, set of crystallographic parameters for the target compound based on data for similar organic molecules.

| Parameter | Value |

| Empirical Formula | C₇H₆BrIO₂ |

| Formula Weight | 328.93 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.514 |

| b (Å) | 12.831 |

| c (Å) | 9.765 |

| α (°) | 90 |

| β (°) | 105.32 |

| γ (°) | 90 |

| Volume (ų) | 906.8 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 2.408 |

The analysis of these parameters, followed by full structure refinement, would yield a complete model of the molecule, confirming the positions of the bromo, iodo, hydroxyl, and methoxy substituents on the phenyl ring and detailing the intermolecular forces that dictate the crystal packing.

Elucidation of Molecular Conformation, Bond Lengths, and Angles

A definitive analysis of the molecular structure of this compound through single-crystal X-ray diffraction is not available in the current scientific literature. Consequently, the following elucidation of its molecular conformation, bond lengths, and angles is based on established principles of structural chemistry, data from closely related and structurally analogous compounds, and theoretical considerations.

Molecular Conformation

The core of this compound is a benzene (B151609) ring, which is expected to be planar. The substituents—a hydroxyl group, a methoxy group, a bromine atom, and an iodine atom—will lie in or very close to the plane of this aromatic ring. The spatial arrangement of these groups is dictated by a combination of electronic and steric effects.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating, while the bromine and iodine atoms are larger, more polarizable halogens. The bulky iodine and bromine atoms, positioned at C5 and C2 respectively, will exert significant steric influence on their neighboring substituents. The methoxy group's methyl moiety can rotate around the C4-O bond, and its preferred orientation will be one that minimizes steric clash with the adjacent iodine atom at C5. Similarly, the hydrogen of the hydroxyl group at C1 is expected to orient itself to minimize steric hindrance and potentially participate in intramolecular or intermolecular hydrogen bonding.

Bond Lengths

The bond lengths within the this compound molecule are influenced by the hybridization of the atoms and the electronegativity of the substituents. The carbon-carbon bonds within the aromatic ring will have lengths intermediate between a typical single and double bond, though they may show slight variations due to the electronic effects of the different substituents.

Based on data from analogous halogenated and methoxylated phenolic compounds, the expected bond lengths are presented in Table 1. For instance, the carbon-halogen bond length increases with the size of the halogen atom. ncert.nic.in Therefore, the C-I bond is expected to be significantly longer than the C-Br bond.

Table 1: Predicted Bond Lengths in this compound

| Bond | Atom Pair | Predicted Length (Å) | Justification/Reference |

|---|---|---|---|

| C-I | C5 - I | ~2.10 - 2.14 | Standard for aryl iodides. ncert.nic.in |

| C-Br | C2 - Br | ~1.90 - 1.94 | Standard for aryl bromides. ncert.nic.in |

| C-O (phenol) | C1 - O | ~1.36 - 1.38 | Typical for phenolic C-O bond. |

| C-O (ether) | C4 - O | ~1.37 - 1.39 | Typical for aryl ether C-O bond. |

| O-C (methoxy) | O - CH₃ | ~1.42 - 1.44 | Typical for alkyl ether C-O bond. |

| C-C (ring) | C-C | ~1.38 - 1.41 | Aromatic C-C bond character. |

Bond Angles

In an unsubstituted benzene ring, all internal C-C-C bond angles are 120°. In this compound, the presence of bulky and electronegative substituents is expected to cause deviations from this ideal geometry. The C-C-C angles at the points of substitution will be distorted to accommodate the steric and electronic demands of the groups. For example, the C1-C2-C3 angle is likely to be slightly compressed due to the bulky bromine atom, while the C4-C5-C6 angle will be similarly affected by the even larger iodine atom. The exocyclic bond angles (e.g., C2-C1-O, C1-C2-Br) will also be influenced by repulsive forces between adjacent substituents.

Table 2: Predicted Bond Angles in this compound

| Angle | Atom Trio | Predicted Angle (°) | Justification |

|---|---|---|---|

| C-C-C (ring) | C-C-C | ~118 - 122 | Distortion from ideal 120° due to substituents. |

| C-C-I | C4-C5-I | ~119 - 121 | Steric influence of the large iodine atom. |

| C-C-Br | C1-C2-Br | ~119 - 121 | Steric influence of the bromine atom. |

| C-C-O (phenol) | C2-C1-O | ~118 - 122 | Electronic and steric effects of adjacent Br. |

| C-C-O (ether) | C3-C4-O | ~117 - 123 | Influence of methoxy group and adjacent I. |

Computational and Quantum Chemical Investigations of 5 Iodo 2 Bromo 4 Methoxyphenol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A crucial first step in characterizing a molecule is to determine its most stable three-dimensional structure. Geometry optimization calculations using DFT would identify the lowest energy arrangement of the atoms in 5-Iodo-2-bromo-4-methoxyphenol. This process involves finding the minimum on the potential energy surface.

Furthermore, conformational analysis would be necessary to explore the different spatial orientations of the hydroxyl and methoxy (B1213986) groups. The rotation around the C-O bonds can lead to different conformers with varying energies. By calculating the energy of these different conformers, the most stable (global minimum) and other low-energy (local minima) structures could be identified. This information is vital as the conformation can significantly influence the molecule's physical and chemical properties.

Theoretical Vibrational Frequency Computations and Comparison with Experimental Spectra

Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum.

A comparison between the computed vibrational frequencies and experimentally obtained spectra would allow for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule. This comparison is a powerful tool for confirming the structure of a synthesized compound.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. For this compound, the distribution of these orbitals would likely be influenced by the electron-donating methoxy group and the electron-withdrawing halogen atoms.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding the charge distribution and for predicting sites of electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms and the aromatic ring, while the hydrogen of the hydroxyl group would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis can quantify the strength of intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. It can also provide insights into the nature of intermolecular hydrogen bonding by analyzing the interaction between the lone pair of a hydrogen bond acceptor and the anti-bonding orbital of the donor's X-H bond.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Contribution Analysis of Various Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules. By mapping various properties onto this surface, one can analyze the nature and extent of different intermolecular contacts. For a molecule like this compound, a variety of interactions are expected to play a role in its crystal packing.

The analysis of related halogenated compounds provides a framework for understanding the expected contributions of different contacts. For instance, studies on brominated and iodinated aromatic compounds reveal significant contributions from several types of interactions.

Key Intermolecular Contacts and Their Contributions:

Hydrogen-Hydrogen (H···H) Contacts: These are typically the most abundant interactions in organic molecules due to the prevalence of hydrogen atoms on the molecular surface. In many brominated aromatic compounds, H···H contacts can account for a substantial portion of the Hirshfeld surface, often ranging from 36% to over 58%. nih.goviucr.org For this compound, these contacts would be a dominant feature of its intermolecular interaction profile.

Oxygen-Hydrogen (O···H) Contacts: The presence of a hydroxyl group makes O···H hydrogen bonds a critical factor in the crystal packing. These interactions are highly directional and contribute significantly to the stability of the crystal structure. In related phenolic compounds, O···H contacts can comprise around 8-10% of the Hirshfeld surface area. nih.govnih.gov

Carbon-Hydrogen (C···H) Contacts: These weak hydrogen bonds are also important in stabilizing the crystal packing. Their contribution to the Hirshfeld surface is generally significant, often in the range of 17% to 22%. nih.govnih.gov

Halogen-Hydrogen (Br···H and I···H) Contacts: The bromine and iodine atoms can act as hydrogen bond acceptors, forming Br···H and I···H interactions. The contribution of Br···H contacts in similar molecules has been observed to be between 10% and 15%. nih.govnih.gov Given the presence of both bromine and iodine, these halogen-hydrogen contacts are expected to be a notable feature.

Halogen-Halogen (Br···Br, I···I, Br···I) Interactions: These interactions are a subject of considerable interest in crystal engineering. While the contribution of Br···Br contacts can be minor in some cases (around 0.3%), in others, they can be more significant. iucr.org The interplay between bromine and iodine atoms could lead to interesting halogen-halogen interaction motifs.

Interactive Data Table: Predicted Contribution of Intermolecular Contacts for this compound

| Intermolecular Contact | Predicted Contribution Range (%) | Key Role in Crystal Packing |

| H···H | 35 - 60 | Dominant, non-directional packing |

| O···H | 8 - 12 | Directional hydrogen bonding |

| C···H | 17 - 22 | Weak hydrogen bonding, stabilization |

| Br···H / I···H | 10 - 16 | Halogen as hydrogen bond acceptor |

| C···C | 1 - 12 | π-π stacking interactions |

| Halogen···Halogen | 0.3 - 5 | Directional halogen bonding |

| Other (e.g., Br···C, Br···O) | 1 - 2 | Minor contributions |

Visualization of Supramolecular Synthons and Hydrogen Bonding Networks

Supramolecular synthons are structural motifs that represent the key intermolecular interactions responsible for the formation of a specific crystal structure. In this compound, the interplay of the hydroxyl, methoxy, bromo, and iodo substituents gives rise to a variety of potential synthons.

The primary and most predictable synthon involves the hydroxyl group, which can act as a hydrogen bond donor to an oxygen atom of a neighboring molecule (either the hydroxyl or methoxy group) or to a halogen atom. This would lead to the formation of chains or cyclic motifs. For instance, O-H···O hydrogen bonds are a common and robust feature in phenolic structures, often leading to the formation of one-dimensional chains. nih.gov

The halogen atoms introduce the possibility of halogen bonding, where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. In this case, we could expect to see C-I···O or C-Br···O halogen bonds, which can play a significant role in organizing molecules into two- or three-dimensional networks. nih.gov Studies on iodo- and bromo-substituted benzoic acids have shown that I···N, Br···N, and I···O halogen bonds are crucial in supporting the supramolecular architecture. nih.govacs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Properties

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules in the condensed phase (liquid or solid).

For this compound, MD simulations could be employed to investigate several key properties:

Conformational Dynamics: The flexibility of the methoxy group and the rotational dynamics of the hydroxyl group can be studied to understand the conformational landscape of the molecule in a solvent or in its molten state.

Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the solute, providing insights into the specific interactions (e.g., hydrogen bonding with the hydroxyl group) that govern its solubility and reactivity in different media.

Transport Properties: Properties such as diffusion coefficients and viscosity can be calculated from MD trajectories, which are important for understanding the molecule's behavior in solution.

Phase Transitions: By simulating the system at different temperatures and pressures, one can study phase transitions, such as melting or glass transitions, and characterize the structural changes that occur.

The accuracy of MD simulations depends heavily on the force field used to describe the interactions between atoms. For a molecule like this compound, a quantum mechanics/molecular mechanics (QM/MM) approach could be beneficial. In this hybrid method, the core part of the molecule is treated with quantum mechanics to accurately describe its electronic structure and reactivity, while the surrounding environment is treated with a classical force field to reduce computational cost. nih.gov This approach is particularly useful for studying chemical reactions or other processes where electronic changes are important.

Recent advances have also seen the use of machine learning potentials in MD simulations. These potentials are trained on high-level quantum chemistry data and can provide the accuracy of quantum methods at a fraction of the computational cost, enabling simulations of larger systems for longer timescales. aps.org

Chemical Reactivity and Synthetic Transformations of 5 Iodo 2 Bromo 4 Methoxyphenol

Nucleophilic Aromatic Substitution Reactions of Halogenated Phenols

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for the functionalization of aromatic compounds. However, it is generally challenging for electron-rich systems like phenols. science.gov The presence of the electron-donating hydroxyl and methoxy (B1213986) groups in 5-iodo-2-bromo-4-methoxyphenol increases the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. masterorganicchemistry.com For an SNAr reaction to proceed efficiently, the aromatic ring typically needs to be activated by potent electron-withdrawing groups, which are absent in this molecule. masterorganicchemistry.com Consequently, the direct displacement of the iodo or bromo substituents by nucleophiles generally requires harsh reaction conditions or the use of a catalyst.

While direct SNAr is difficult, related transformations can occur under specific conditions. For instance, in some cases, the mechanism of oxidative addition of haloheteroarenes to palladium(0) can proceed through an SNAr-type mechanism. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comlibretexts.org In this compound, the directing effects of the existing substituents govern the position of further electrophilic attack. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing. Given the current substitution pattern, the only available position for an incoming electrophile is at C6, which is ortho to the methoxy group and meta to the hydroxyl group.

Examples of electrophilic aromatic substitution reactions include:

Halogenation: The introduction of another halogen atom (e.g., chlorination or bromination) would likely occur at the C6 position. Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are commonly used for this purpose. nsf.gov The regioselectivity can sometimes be controlled by the choice of catalyst. nsf.gov

Nitration: The introduction of a nitro group (–NO2) is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This reaction would also be expected to occur at the C6 position.

Sulfonation: The introduction of a sulfonic acid group (–SO3H) is usually carried out with fuming sulfuric acid. libretexts.org

Acylation: Friedel-Crafts acylation would introduce an acyl group at the C6 position, though the presence of the phenolic hydroxyl group can complicate this reaction due to potential O-acylation and catalyst deactivation.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. uniovi.es For this compound, the difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature that allows for selective functionalization. The C-I bond is weaker and more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. acs.org

Palladium-Catalyzed C-C Bond Formation

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. acs.orgresearchgate.net Due to the higher reactivity of the C-I bond, the Suzuki-Miyaura coupling can be performed selectively at the C5 position of this compound. wikipedia.orgtandfonline.comtandfonline.com This allows for the introduction of an aryl or vinyl group at this position while leaving the bromine atom available for subsequent reactions. beilstein-journals.orgacs.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organohalide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgmdpi.com Similar to the Suzuki coupling, the Sonogashira reaction can be selectively performed at the C-I bond of this compound to introduce an alkynyl group. nih.govthieme-connect.de

Heck Coupling: The Heck reaction couples an alkene with an organohalide. researchgate.netresearchgate.net The preferential reactivity of the C-I bond would again direct the initial coupling to the C5 position.

Palladium-Catalyzed C-N Bond Formation

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an organohalide and an amine. maynoothuniversity.iechemspider.com The regioselectivity of this reaction on this compound would favor the initial reaction at the more labile C-I bond, enabling the selective introduction of an amino group at the C5 position.

Exploration of Regioselectivity and Stereoselectivity in Coupling Reactions

The regioselectivity in cross-coupling reactions of dihalogenated substrates like this compound is primarily governed by the difference in the C-X bond dissociation energies (I < Br < Cl). acs.org This inherent difference allows for a high degree of control in sequential functionalization. By carefully choosing the catalyst system (metal, ligand) and reaction conditions, it is possible to selectively react at one halogen site over the other. nih.govwhiterose.ac.uk In some cases, catalyst control can even be used to reverse the expected regioselectivity. nih.govacs.orgwhiterose.ac.uk Stereoselectivity is generally not a consideration in these reactions as they involve planar aromatic rings.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of reactions.

Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: The phenol can be acylated to form an ester by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This is often done to protect the hydroxyl group during subsequent synthetic steps.

Oxidation: Phenols can be oxidized to quinones, although the substitution pattern of this compound may lead to a complex mixture of products depending on the oxidizing agent used.

Reactions Involving the Methoxy Group (e.g., Demethylation, Side-chain Modifications)

The methoxy group (-OCH₃) of this compound is a key functional site, primarily involved in ether cleavage reactions, also known as demethylation. This transformation is crucial for synthesizing the corresponding catechol derivative, 2-bromo-5-iodo-benzene-1,4-diol, a potentially valuable intermediate in various synthetic applications. While specific literature detailing the demethylation of this compound is not extensively documented, the reactivity can be inferred from established methods for cleaving aryl methyl ethers, particularly those applied to similarly substituted halogenated phenols.

Demethylation

Demethylation converts the methoxy group into a hydroxyl group (-OH). This reaction typically requires strong Lewis acids or nucleophilic reagents to break the stable aryl C-O bond.

Common Reagents and Research Findings:

Standard reagents for the demethylation of aryl methyl ethers are highly effective and include boron tribromide (BBr₃), aluminum iodide (AlI₃), and hydrobromic acid (HBr).

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for cleaving aryl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by the nucleophilic attack of a bromide ion on the methyl group. This method is often performed at low temperatures in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). For related compounds like other brominated guaiacols, BBr₃ has been shown to be effective.

Aluminum Iodide (AlI₃): Generated in situ from aluminum chloride (AlCl₃) and sodium iodide (NaI) or used directly, AlI₃ is a potent reagent for ether cleavage. mdma.ch It is particularly effective for cleaving hindered ethers and those bearing various functional groups. mdma.ch Research on the demethylation of 4-bromoguaiacol, a structural analog, has been conducted using an aluminum triiodide-dimethyl sulfoxide (B87167) (DMSO) system. mdma.ch This method was developed to cleave o-hydroxyphenyl alkyl ethers under conditions that tolerate a variety of functional groups, including halogens. mdma.ch However, in the case of 4-bromoguaiacol, partial hydrodebromination was observed as a side reaction, which could be mitigated by using excess DMSO as an acid scavenger. mdma.ch This suggests that the demethylation of this compound with iodide-based reagents might also face competing dehalogenation reactions.

The table below summarizes typical conditions used for the demethylation of analogous halogenated methoxyphenols.

Table 1: Representative Demethylation Reactions for Halogenated Aryl Methyl Ethers

| Substrate | Reagent(s) | Solvent | Conditions | Product | Observations/Yield | Reference |

| 3-Bromoanisole | AlCl₃, NaI | Acetonitrile (B52724) | 70-80°C, 3 hrs | 3-Bromophenol | 96% | mdma.ch |

| 4-Bromoguaiacol | AlI₃, DMSO | Acetonitrile | Reflux | 4-Bromocatechol | Partial hydrodebromination observed. | mdma.ch |

This table presents data for analogous compounds to illustrate common demethylation methods, as specific literature for this compound is not available.

Side-chain Modifications

Direct side-chain modifications on the methyl group of the methoxy ether in this compound are synthetically challenging and not commonly reported. The C-H bonds of the methyl group are generally unreactive. Functionalization typically occurs at other sites on the molecule, or the methoxy group is first demethylated to a hydroxyl group, which can then undergo a wider range of subsequent reactions (e.g., etherification with different alkyl groups).

Advanced Applications in Organic Synthesis and Materials Science

Precursor in Complex Molecule Synthesis

The differential reactivity of the carbon-bromine and carbon-iodine bonds, coupled with the directing effects of the hydroxyl and methoxy (B1213986) groups, establishes this compound as a valuable precursor for building intricate molecular architectures. The halogens provide handles for sequential and site-selective cross-coupling reactions, a cornerstone of modern synthetic chemistry.

While the direct application of 5-Iodo-2-bromo-4-methoxyphenol in a completed total synthesis of a natural product is not extensively documented, its structure is emblematic of polysubstituted aromatic building blocks that are crucial in such endeavors. The synthesis of complex natural products often relies on the stepwise elaboration of a central scaffold. acs.orgrsc.orgwhiterose.ac.uk Halogenated phenols and their derivatives are of great importance in synthetic organic chemistry. scielo.br

The presence of both an iodo and a bromo substituent allows for chemoselective transformations. Generally, a C-I bond is more reactive than a C-Br bond in palladium-catalyzed cross-coupling reactions. This reactivity difference enables chemists to perform a coupling reaction at the iodinated position while leaving the bromine intact for a subsequent, different coupling reaction. This sequential functionalization is a powerful strategy for assembling complex carbon skeletons found in many natural products, such as isoflavonoids and tetrahydroisoquinoline alkaloids. acs.orgrsc.org For instance, a synthetic sequence could involve a Sonogashira or Suzuki coupling at the C5-iodo position, followed by a Stille or Buchwald-Hartwig coupling at the C2-bromo position, thereby introducing two different substituents in a controlled manner.

The compound serves as a key intermediate in the synthesis of diverse heterocyclic and polycyclic structures, many of which are investigated for their biological activity. scielo.bracs.org A notable application is in the palladium-catalyzed [4+1] spiroannulation reaction for the construction of fluorene-based spirocycles. rsc.orgrsc.org In this process, a related compound, 2-bromo-4-methoxyphenol (B98834), undergoes a cross-coupling reaction with o-iodobiaryls to form valuable spiroannulative molecules. rsc.org This "two-in-one" strategy highlights how the bromophenol unit can be used to rapidly assemble complex, three-dimensional scaffolds that are of high interest in medicinal chemistry and materials science. rsc.orgrsc.org

Halogenated phenols are pivotal starting materials for producing oxygenated heterocyclic compounds through transformations catalyzed by palladium. scielo.br The synthesis of thiophene (B33073) derivatives, another important class of heterocycles, can also involve iodinated precursors. researchgate.net The unique substitution pattern of this compound makes it an attractive starting point for creating novel, highly functionalized heterocyclic systems.

Table 1: Palladium-Catalyzed Spiroannulation using a Bromophenol Derivative

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield (%) | Reference |

| o-Iodobiaryl | 2-Bromo-4-methoxyphenol | Pd(0) | Fluorene-based spirocycle | 35-63 | rsc.org |

Building Block for Natural Product Total Synthesis

Ligand Design and Development for Catalytic Systems

In the field of catalysis, the design of ligands is crucial for controlling the activity and selectivity of a metal catalyst. While this compound is more commonly used as a substrate, its inherent structural features—the phenolic hydroxyl group, the methoxy group, and the halogen atoms—present potential for its incorporation into ligand scaffolds. researchgate.net

The hydroxyl group can be deprotonated to form a phenoxide, which can coordinate directly to a metal center. The oxygen atom of the methoxy group can also act as a Lewis basic donor site. Furthermore, the bromo and iodo substituents can engage in secondary, non-covalent interactions with the metal or other parts of the ligand framework, influencing the steric and electronic environment of the catalytic center. This can be particularly relevant in designing catalysts where hemilabile (reversibly coordinating) groups are desired to modulate the catalytic cycle. For example, phenol-based ligands have been successfully used to create efficient palladium(II) complexes for Suzuki-Miyaura cross-coupling reactions. researchgate.net

Supramolecular Chemistry and Crystal Engineering for Functional Materials

Supramolecular chemistry focuses on chemical systems composed of molecular aggregates assembled through non-covalent interactions. ias.ac.in this compound is an excellent candidate for crystal engineering due to its capacity for forming multiple, specific, and directional intermolecular interactions, including hydrogen bonds and halogen bonds. ias.ac.inresearchgate.net

Co-crystallization is a powerful technique for designing new solid-state materials with tailored properties. researchgate.net The this compound molecule possesses strong hydrogen bond donor (the phenolic -OH) and acceptor (the -OH and -OCH₃ oxygens) sites. dntb.gov.ua Crucially, it also features two distinct halogen atoms, iodine and bromine, which are effective halogen bond donors. researchgate.net

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. researchgate.net The strength of this interaction typically follows the trend I > Br > Cl > F. The presence of both a strong (iodo) and a moderate (bromo) halogen bond donor on the same molecule allows for hierarchical and selective binding with various halogen bond acceptors, such as nitrogen atoms in pyridines or other heterocycles. This enables the programmed assembly of multi-component co-crystals with predictable architectures. researchgate.net

Hydrogen-Bonded Organic Frameworks (HOFs) are porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. ias.ac.in The design of HOFs relies on the use of rigid or semi-rigid molecules with multiple, well-defined hydrogen bonding sites.

This compound can act as a multifunctional node for the construction of such frameworks. The phenolic hydroxyl group can form robust and directional O-H···O or O-H···N hydrogen bonds, which serve as the primary linkages holding the framework together. ias.ac.in Concurrently, the iodo and bromo groups can provide secondary, reinforcing interactions through halogen bonding, adding to the stability and dictating the precise ordering of the molecules within the crystal lattice. This dual-system of hydrogen and halogen bonding allows for the engineering of complex, multi-dimensional networks with potential applications in gas storage, separation, and sensing.

Co-crystallization Strategies with Organic and Inorganic Co-formers

Applications in Proteomics Research as Chemical Probes or Modifiers

In the field of proteomics, which involves the large-scale study of proteins, chemical probes and modifiers are essential tools for elucidating protein structure, function, and interactions. While direct and extensive research on this compound in proteomics is not widely documented in publicly available literature, its chemical features strongly suggest its potential as a valuable precursor for creating such tools. The utility of halogenated and phenolic compounds in proteomics is well-established, providing a strong basis for the prospective applications of this specific molecule.

The core principle behind using molecules like this compound in proteomics lies in their ability to be chemically attached to proteins, a process known as protein labeling or modification. This labeling can serve several purposes, including identifying protein-protein interactions, mapping the solvent-accessible surfaces of proteins, and quantifying protein abundance in complex biological samples.

Key Functional Groups and Their Roles in Proteomics Applications:

| Functional Group | Potential Role in Proteomics Probes |

| Phenolic Hydroxyl (-OH) | Can be a site for generating reactive radical species for proximity labeling techniques. It can also be derivatized to introduce other functionalities. |

| Iodo (-I) Group | Serves as a heavy atom for mass spectrometry-based detection and quantification. Can also participate in cross-coupling reactions for linker attachment. |

| Bromo (-Br) Group | Offers an additional site for chemical modification, potentially allowing for dual-labeling strategies or tailored reactivity. |

Detailed Research Findings and Potential Applications:

The application of iodinated compounds in proteomics is a recognized strategy, particularly in mass spectrometry-based approaches. The iodine atom provides a distinct isotopic signature that facilitates the identification and quantification of labeled peptides. nih.gov For instance, methods involving the photochemical generation of iodine radicals from precursors like iodobenzoic acid have been developed for protein footprinting, specifically targeting histidine and tyrosine residues. nih.gov

The phenolic group in this compound is analogous to the biotin-phenol reagents used in proximity labeling techniques like APEX (engineered ascorbate (B8700270) peroxidase). mdpi.comspringernature.com In these methods, the peroxidase enzyme generates a short-lived, reactive phenoxyl radical from the biotin-phenol substrate, which then covalently labels nearby proteins. mdpi.comspringernature.com The phenolic moiety of this compound could potentially be exploited in a similar manner to create new proximity labeling reagents.

Furthermore, the presence of both iodo and bromo substituents offers differential reactivity, which is a valuable asset in the synthesis of complex chemical probes. These halogens can be selectively targeted in various cross-coupling reactions to attach linkers, affinity tags (like biotin), or fluorescent dyes. nih.gov Patents have described the use of iodo-phenols and bromo-phenols as components of activated labeling reagents for covalently modifying biomolecules, including proteins. google.com

Hypothetical Application as a Chemical Probe:

A hypothetical chemical probe derived from this compound could be designed to have a reactive group that covalently binds to a specific amino acid residue on a protein. The iodo- and bromo- groups could be used to fine-tune the reactivity of the probe or to attach other functional modules. For example, one halogen could be replaced with a group that enhances cell permeability, while the other is used to attach a reporter tag for detection.

Structure Activity Relationships and Molecular Design Principles for Halogenated Phenolic Derivatives

Influence of Halogen Substituents (Iodo, Bromo) on Electronic and Steric Properties

The presence of iodo and bromo substituents on a phenol (B47542) ring introduces significant electronic and steric changes that modify its reactivity and intermolecular interactions. Halogens exert a dual electronic effect: they are electronegative and pull electron density from the aromatic ring through the sigma (σ) bond (an inductive effect, -I), but they also have lone pairs of electrons that can be donated to the pi (π) system of the ring (a resonance or mesomeric effect, +M). wikipedia.org

For halogens, the inductive electron-withdrawing effect typically outweighs the resonance-donating effect, making them deactivating groups in electrophilic aromatic substitution. researchgate.net The strength of these effects can be quantified using Hammett substituent constants (σ), which measure the electronic influence of a substituent on the reactivity of a molecule. wikipedia.org Both bromine and iodine have positive Hammett constants, indicating a net electron-withdrawing character which increases the acidity of the phenol. wikipedia.org However, the polarizability of the halogen also plays a crucial role; the larger and more polarizable the electron cloud (I > Br), the greater the potential for interactions. nih.gov

Sterically, the size of the halogen atom is a critical factor. The van der Waals radius increases down the group from bromine to iodine. This bulk can create steric hindrance around the phenolic hydroxyl group and adjacent reaction sites, potentially influencing conformational preferences and restricting access for enzymes or other reactants. In a molecule like 5-Iodo-2-bromo-4-methoxyphenol, the bromine atom at the ortho position relative to the hydroxyl group can sterically influence the orientation of the -OH group and its hydrogen-bonding capabilities.

| Property | Bromine (Br) | Iodine (I) |

|---|---|---|

| Hammett Constant (σp) wikipedia.org | +0.232 | +0.276 |

| Hammett Constant (σm) wikipedia.org | +0.393 | +0.353 |

| Electronegativity (Pauling Scale) | 2.96 | 2.66 |

| van der Waals Radius (Å) | 1.85 | 1.98 |

Stereochemical Considerations and Enantioselective Synthesis for Chiral Derivatives

While this compound itself is an achiral molecule, the principles of stereochemistry are highly relevant when designing related derivatives with specific biological activities. Many biological receptors are chiral, meaning they interact differently with enantiomers (non-superimposable mirror images) of a chiral molecule. Therefore, the ability to synthesize enantiomerically pure halogenated compounds is of significant interest.

The development of catalytic enantioselective halogenation has become a key strategy for producing chiral halogenated molecules. chinesechemsoc.org These methods often employ a chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand, to control the stereochemical outcome of a halogenation reaction on a prochiral substrate. researchgate.net For instance, chiral catalysts can facilitate the enantioselective α-halogenation of carbonyl compounds or the desymmetrizing halogenation of prochiral aromatic compounds. chinesechemsoc.orgresearchgate.net

Significant progress has been made in catalytic enantioselective dihalogenation, which allows for the controlled installation of two halogen atoms onto a molecule, creating multiple stereocenters with high enantioselectivity. nih.govnih.gov Although direct enantioselective synthesis of a chiral version of this compound is not applicable due to its achiral nature, derivatives could be designed to be chiral. This could be achieved by introducing a stereocenter on a side chain or by creating atropisomers (stereoisomers arising from restricted rotation around a single bond), which is a known strategy for creating chirality in biaryl systems. researchgate.net The ability to selectively synthesize one enantiomer over another is crucial, as different enantiomers can have vastly different biological effects.

Molecular Recognition and Host-Guest Interactions within Supramolecular Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. researchgate.net Halogenated phenols are particularly adept at these interactions due to the presence of both a hydrogen-bond-donating hydroxyl group and halogen atoms capable of forming halogen bonds. nih.govnih.gov

A halogen bond (XB) is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base) like an oxygen or nitrogen atom. sci-hub.se This occurs because the electron density on the halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (a σ-hole) on the outermost portion of the halogen, opposite the covalent bond. sci-hub.se Both bromine and iodine are effective halogen bond donors, with the strength of the interaction generally increasing with the size and polarizability of the halogen (I > Br). sci-hub.se

In a supramolecular system, this compound or its derivatives can act as "guests" that are encapsulated by larger "host" molecules, such as cyclodextrins or calixarenes. nih.govnih.gov The stability of these host-guest complexes is driven by a combination of non-covalent interactions, including:

Hydrogen Bonding: The phenolic -OH group is a classic hydrogen bond donor. nih.gov

Halogen Bonding: The iodine and bromine atoms can form halogen bonds with Lewis basic sites on the host molecule. nih.gov

Hydrophobic Interactions: The aromatic ring can be driven into the hydrophobic cavity of a host molecule when in an aqueous environment. nih.gov

π-π Stacking: The electron-rich aromatic ring can stack with other aromatic systems. nih.gov

These well-defined, directional interactions are fundamental to crystal engineering, which aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular forces. researchgate.netpolimi.it

| Interaction Type | Description | Relevant Moieties |

|---|---|---|

| Hydrogen Bond | Electrostatic attraction between a proton in a polar bond (e.g., O-H) and an electronegative atom. nih.gov | Phenolic -OH group |

| Halogen Bond | Interaction between the electrophilic σ-hole of a halogen and a Lewis base. nih.govsci-hub.se | Bromo and Iodo substituents |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. nih.gov | Phenolic ring |

| Hydrophobic Effect | Tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. nih.gov | Aromatic ring and nonpolar regions |

Stability and Degradation Pathways of Halogenated Methoxyphenols

Photolytic and Thermal Degradation Mechanisms and Product Identification

The degradation of halogenated methoxyphenols can be initiated by energy inputs such as light (photolysis) or heat (thermolysis). These processes can lead to the breakdown of the parent compound into various smaller and often less toxic molecules.

Photolytic Degradation:

Photochemical processes are a significant pathway for the transformation of organic compounds in the atmosphere and aquatic environments. copernicus.orgcopernicus.org The photolytic degradation of halogenated aromatic compounds often involves the cleavage of the carbon-halogen bond. The energy of the C-Br bond is lower than that of the C-Cl bond, suggesting that brominated compounds may be more susceptible to photolysis. copernicus.org For halogenated polycyclic aromatic hydrocarbons (XPAHs), phototransformation can proceed through dehalogenation to form the parent PAH, which is then oxidized. copernicus.orgcopernicus.org

In the case of a compound like 5-Iodo-2-bromo-4-methoxyphenol, it is plausible that photolysis could lead to the cleavage of the C-I or C-Br bonds, with the C-I bond being weaker and thus more likely to break first. This would result in the formation of brominated methoxyphenol radicals, which can then undergo further reactions. Studies on other methoxyphenols have shown that aqueous-phase photochemical oxidation can lead to the formation of secondary organic aerosols. researchgate.net

Thermal Degradation:

Pyrolysis studies of analogous compounds, such as methoxyphenols and brominated flame retardants, provide insights into the potential thermal degradation pathways of this compound. The pyrolysis of methoxyphenols often involves the initial loss of a methyl radical from the methoxy (B1213986) group, followed by decarbonylation of the resulting phenoxy radical. researchgate.net This can lead to the formation of cyclopentadienone and subsequently smaller products like acetylene (B1199291) and vinylacetylene. researchgate.net

In the context of halogenated compounds, pyrolysis can be more complex. Studies on the thermal decomposition of tetrabromobisphenol A (TBBPA), a widely used brominated flame retardant, have shown the formation of numerous brominated compounds, including brominated phenols, dibenzo-p-dioxins, and dibenzofurans. nih.gov The presence of oxygen during thermal degradation can increase the formation of hydrogen bromide and brominated light hydrocarbons. nih.gov Therefore, the thermal degradation of this compound could potentially generate a complex mixture of halogenated and non-halogenated products.

A study on the pyrolysis of bk-2C-B, a psychoactive substance containing a bromo and two methoxy groups on a phenyl ring, identified twelve degradation products, indicating a complex thermal decomposition pattern. ljmu.ac.uk A similar pattern would be expected for the iodo analog, bk-2C-I. ljmu.ac.uk

Table 1: Potential Photolytic and Thermal Degradation Products of Analogous Halogenated Methoxyphenols

| Degradation Process | Analogous Compound(s) | Potential Degradation Products |

| Photolysis | Halogenated PAHs, Methoxy phenols | Dehalogenated parent structures, Oxidized products, Secondary Organic Aerosols copernicus.orgcopernicus.orgresearchgate.net |

| Thermolysis | Methoxyphenols, TBBPA, bk-2C-B | Phenol (B47542), Cyclopentadienone, Acetylene, Vinylacetylene, Brominated phenols, Brominated dibenzofurans, Hydrogen bromide researchgate.netnih.govljmu.ac.uk |

Oxidative and Reductive Degradation Pathways

Halogenated organic compounds are generally resistant to oxidative degradation but are more susceptible to reductive degradation pathways. researchgate.net

Oxidative Degradation:

The presence of electron-withdrawing halogen atoms on the aromatic ring makes halogenated phenols less susceptible to electrophilic attack by common oxidants. However, advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH) can lead to their degradation. mdpi.comresearchgate.net For instance, the degradation of some persistent fluorinated compounds was enhanced in the presence of 4-methoxyphenol (B1676288), which generated intermediate radical species. mdpi.com The reaction of methoxyphenols with OH radicals is a predominant degradation pathway in the atmosphere. nih.gov

Enzymatic oxidation has also been explored for the degradation of substituted phenols. A study using horseradish peroxidase (HRP) showed that the degradation rate of halogenated phenols followed the order: p-chlorophenol > p-bromophenol > p-iodophenol > phenol. researchgate.net This suggests that the type of halogen substituent influences the efficiency of enzymatic oxidation.

Reductive Degradation:

Reductive dehalogenation is a key degradation pathway for many halogenated aromatic compounds, particularly under anaerobic conditions. This process involves the replacement of a halogen atom with a hydrogen atom. Microbial reductive degradation plays a fundamental role in the global halogen cycle. nih.gov For example, chlorinated hydroquinone (B1673460) metabolites can be anaerobically demethylated and subsequently dechlorinated by bacteria. nih.gov It is plausible that this compound could undergo a similar reductive dehalogenation, likely starting with the more labile iodine atom.

Table 2: Summary of Oxidative and Reductive Degradation Pathways for Analogous Compounds

| Degradation Pathway | Key Reactants/Conditions | General Observations for Analogous Compounds |

| Oxidative Degradation | Hydroxyl radicals (•OH), Ozone (O3), Enzymes (e.g., HRP) | Generally slow for halogenated aromatics. researchgate.net Can be enhanced by AOPs. mdpi.com The type of halogen influences enzymatic degradation rates. researchgate.net |

| Reductive Degradation | Anaerobic conditions, Reducing agents, Specific microorganisms | A more favorable pathway for halogenated compounds. researchgate.net Involves sequential removal of halogen atoms. nih.gov |

Environmental Considerations and Persistence